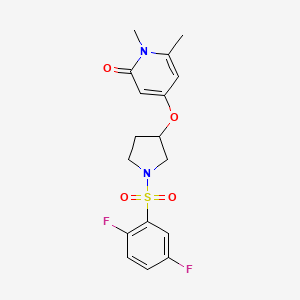

4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

The compound 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a heterocyclic small molecule featuring a pyridin-2(1H)-one core substituted with a 1,6-dimethyl group and a sulfonamide-linked pyrrolidine moiety.

Properties

IUPAC Name |

4-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O4S/c1-11-7-14(9-17(22)20(11)2)25-13-5-6-21(10-13)26(23,24)16-8-12(18)3-4-15(16)19/h3-4,7-9,13H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAIMZDKQMEUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base.

Coupling with Pyridine Derivative: The final step involves coupling the pyrrolidine derivative with a pyridine derivative under conditions that promote the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups on the pyridine ring.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinal applications include its use in the design of new therapeutic agents. The compound’s ability to modulate biological pathways can be harnessed to develop drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the

Biological Activity

4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 371.4 g/mol. The structure includes a pyrrolidine ring and a pyridine moiety, which are significant for its biological activity.

The compound exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, leading to inhibition or modulation of their activity. For instance, it may inhibit kinases involved in inflammatory pathways, thereby reducing cytokine release in response to stimuli such as lipopolysaccharides (LPS) .

- Cell Signaling Modulation : The compound can influence cell signaling pathways by binding to receptors on the cell surface, which alters downstream signaling events. This modulation can affect gene expression and cellular metabolism .

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Research indicates that it inhibits the release of pro-inflammatory cytokines like TNFα in microglial cells and human monocytes . This suggests potential applications in treating neuroinflammatory conditions.

- Neuroprotective Properties : The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. By inhibiting specific kinases, it may protect neurons from degeneration induced by toxic substances .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inflammation Models : In vitro studies demonstrated that 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one effectively reduced LPS-induced TNFα release in microglial cells. This highlights its potential for treating conditions like Alzheimer's disease where inflammation plays a crucial role .

- Neurodegeneration Studies : In preclinical models of HIV-associated neurocognitive disorders (HAND), the compound showed promise by inhibiting multiple kinase pathways associated with neuronal degeneration. This suggests its utility as a therapeutic agent in neurodegenerative diseases .

- Kinase Inhibition : The compound has been characterized as a potent inhibitor of MLK3 (mixed lineage kinase 3), with an IC50 value indicating significant inhibitory activity. This property is particularly relevant in contexts where MLK3 is implicated in disease processes .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Features

The compound’s pyridinone core and sulfonamide linker align it with PDE5 inhibitors (e.g., sildenafil analogs) and sulfonylurea-based drugs. Below is a comparative analysis with compounds from the evidence and other structural analogs:

Table 1: Structural and Functional Comparison

Analysis

Fluorine atoms could also influence electronic effects, altering enzyme affinity. In contrast, ethoxyphenyl in sildenafil-N-oxide contributes to metabolic stability, as seen in its role as a sildenafil metabolite .

Core Structure Differences: The pyridin-2(1H)-one core in the target compound is distinct from the pyrazolopyrimidinone in DA-8159. Pyridinones are less common in PDE5 inhibitors but are associated with kinase inhibition, suggesting divergent therapeutic applications.

Research Findings and Hypothetical Pharmacological Profiles

Binding Affinity and Selectivity

However, the pyridinone core might shift selectivity toward kinases or other enzymes.

Pharmacokinetics

- Lipophilicity : The difluorophenyl group likely increases logP compared to DA-8159, favoring CNS penetration.

- Metabolic Stability : Dimethyl substituents may reduce CYP450-mediated metabolism relative to sildenafil-N-oxide .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Synthesis : Begin with sulfonylation of pyrrolidine derivatives using (2,5-difluorophenyl)sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). Proceed with coupling the sulfonylated pyrrolidine to the pyridin-2-one core via nucleophilic substitution (e.g., K₂CO₃ in DMF, 80°C).

- Yield Optimization : Adjust catalyst loading (e.g., Pd catalysts for cross-coupling steps) and reaction time. For example, reports yields ranging from 19% to 67% for analogous pyridin-2-ones, depending on substituents and solvent polarity .

- Characterization : Confirm intermediates via NMR, NMR (to track fluorinated groups), and mass spectrometry (MS) .

Q. How should structural characterization be performed using spectroscopic methods?

Methodological Answer:

Q. What experimental models are suitable for assessing acute toxicity and pharmacological activity?

Methodological Answer:

Q. How can researchers ensure compound purity and quantify impurities?

Methodological Answer:

- Analytical Techniques :

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer:

Q. What strategies evaluate the environmental fate of this compound?

Methodological Answer:

Q. How do fluorinated substituents impact structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms increase sulfonyl group electrophilicity, enhancing receptor binding in analogs (e.g., shows fluorine improves metabolic stability) .

- Comparative SAR : Synthesize des-fluoro analogs and compare bioactivity (e.g., IC₅₀ in enzyme assays) to quantify fluorine’s contribution .

Q. What computational methods predict target interactions and metabolic pathways?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Metabolism Prediction : Employ Schrödinger’s MetaSite to identify likely oxidation sites (e.g., pyrrolidine ring) and CYP450 interactions .

Q. How can long-term stability be assessed under varying storage conditions?

Methodological Answer:

Q. What approaches address species-specific toxicity variations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.